molecular formula C8H7Cl3N2O B8004716 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride

Cat. No.: B8004716
M. Wt: 253.5 g/mol
InChI Key: CNEYXQWJWNSGJR-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring. The presence of chlorine and methyl groups on the benzoxazole ring enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride typically involves the reaction of 2-aminophenol with substituted benzaldehydes under specific conditions. One common method includes the use of catalysts such as FeCl3 in an aerobic oxidation reaction. The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine hydrochloride is unique due to the presence of both chlorine and methyl groups on the benzoxazole ring. This combination of substituents enhances its chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

5,7-dichloro-6-methyl-1,3-benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O.ClH/c1-3-4(9)2-5-7(6(3)10)13-8(11)12-5;/h2H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEYXQWJWNSGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1Cl)OC(=N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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